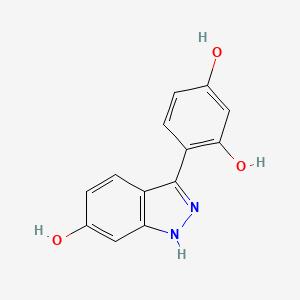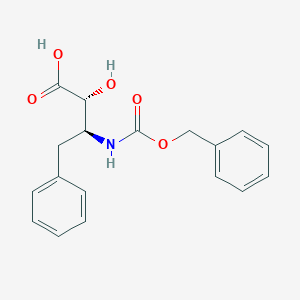![molecular formula C26H26N2O2 B10757777 N-[(1r)-3-(4-Hydroxyphenyl)-1-Methylpropyl]-2-(2-Phenyl-1h-Indol-3-Yl)acetamide](/img/structure/B10757777.png)
N-[(1r)-3-(4-Hydroxyphenyl)-1-Methylpropyl]-2-(2-Phenyl-1h-Indol-3-Yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-3-(4-HYDROXYPHENYL)-1-METHYLPROPYL]-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE is a compound belonging to the class of organic compounds known as 2-phenylindoles. These are indoles substituted at the 2-position with a phenyl group. This compound is a small molecule with a molecular formula of C26H26N2O2 and a molecular weight of 398.4968 g/mol .
Chemical Reactions Analysis
N-[(1R)-3-(4-HYDROXYPHENYL)-1-METHYLPROPYL]-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(1R)-3-(4-HYDROXYPHENYL)-1-METHYLPROPYL]-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cell signaling and receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1R)-3-(4-HYDROXYPHENYL)-1-METHYLPROPYL]-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as the estrogen receptor alpha. This interaction can modulate various cellular pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
N-[(1R)-3-(4-HYDROXYPHENYL)-1-METHYLPROPYL]-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE is unique due to its specific structure and functional groups. Similar compounds include other 2-phenylindoles and indole derivatives, such as:
2-Phenylindole: The parent compound with a phenyl group at the 2-position of the indole ring.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position of the indole ring.
Indole-3-carbinol: A compound with a hydroxymethyl group at the 3-position of the indole ring.
These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(2R)-4-(4-hydroxyphenyl)butan-2-yl]-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C26H26N2O2/c1-18(11-12-19-13-15-21(29)16-14-19)27-25(30)17-23-22-9-5-6-10-24(22)28-26(23)20-7-3-2-4-8-20/h2-10,13-16,18,28-29H,11-12,17H2,1H3,(H,27,30)/t18-/m1/s1 |
InChI Key |
APLJSSOXDWUNGV-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)O)NC(=O)CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC(=O)CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B10757708.png)
![3-[(4'-Cyanobiphenyl-4-Yl)oxy]-N-Hydroxypropanamide](/img/structure/B10757712.png)
![2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide](/img/structure/B10757716.png)

![N-{(3r,4s)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-(3-Chlorobenzyl)ethane-1,2-Diamine](/img/structure/B10757733.png)

![2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid](/img/structure/B10757742.png)
![5-(3-{3-[3-Hydroxy-2-(methoxycarbonyl)phenoxy]propenyl}phenyl)-4-(hydroxymethyl)isoxazole-3-carboxylic acid](/img/structure/B10757753.png)
![(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-[(E)-2-Phenylethenyl]-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757761.png)
![(5s)-5-(2-Amino-2-Oxoethyl)-4-Oxo-N-[(3-Oxo-3,4-Dihydro-2h-1,4-Benzoxazin-6-Yl)methyl]-3,4,5,6,7,8-Hexahydro[1]benzothieno[2,3-D]pyrimidine-2-Carboxamide](/img/structure/B10757775.png)
![But-3-enyl-[5-(4-chloro-phenyl)-3,6-dihydro-[1,3,4]thiadiazin-2-ylidene]-amine](/img/structure/B10757779.png)
![1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazoline]-4'-amine](/img/structure/B10757782.png)
